4,5-Dichloro-8-(trifluoromethoxy)quinoline
CAS No.:
Cat. No.: VC17205413
Molecular Formula: C10H4Cl2F3NO
Molecular Weight: 282.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Cl2F3NO |
|---|---|
| Molecular Weight | 282.04 g/mol |
| IUPAC Name | 4,5-dichloro-8-(trifluoromethoxy)quinoline |
| Standard InChI | InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H |
| Standard InChI Key | CJEKHFZYWFLPEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=CC=NC2=C1OC(F)(F)F)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4,5-Dichloro-8-(trifluoromethoxy)quinoline is C₁₀H₄Cl₂F₃NO, with a molecular weight of 282.05 g/mol. Its structure features a bicyclic quinoline system with chlorine substituents at the 4- and 5-positions and a trifluoromethoxy (–OCF₃) group at the 8-position. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.
Table 1: Key Physicochemical Parameters
Synthesis and Preparation
General Synthetic Pathways
Quinoline derivatives are typically synthesized via cyclization reactions. For 4,5-Dichloro-8-(trifluoromethoxy)quinoline, a plausible route involves:
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Starting Material: 4,5-Dichloroaniline reacts with trifluoroacetic anhydride to introduce the trifluoromethoxy group.
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Cyclization: Skraup or Doebner-von Miller reactions facilitate quinoline ring formation .
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Purification: Chromatography or recrystallization isolates the target compound.
Table 2: Comparative Synthesis of Halogenated Quinolines
Recent advances in copper-catalyzed domino reactions (e.g., Ullmann coupling) enable efficient C–C and C–N bond formation, which could be adapted for this compound . For example, Cu(OTf)₂ in acetonitrile at 120°C promotes regioselective annulation, a method applicable to trifluoromethoxy-substituted precursors .
Industrial and Research Applications
Material Science
The compound’s electron-deficient aromatic system makes it suitable for:
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Organic Semiconductors: As electron-transport layers in OLEDs.
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Ligands in Catalysis: Coordination with transition metals (e.g., Pd, Cu) for cross-coupling reactions .
Pharmaceutical Development
Its structural features align with drug candidates targeting:
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Oncology: Kinase inhibition (e.g., Bcr-Abl in leukemia).
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Infectious Diseases: Quinolone-based antibiotics (e.g., ciprofloxacin analogs) .
Comparison with Structural Analogs
Table 4: Structural and Functional Comparison
The trifluoromethoxy group’s larger size and polarity may alter binding kinetics compared to trifluoromethyl analogs, potentially improving target selectivity.
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